molecular formula C21H29N3O3 B2376553 11-Benzyl-6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester CAS No. 1341035-14-0

11-Benzyl-6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester

Cat. No.: B2376553
CAS No.: 1341035-14-0
M. Wt: 371.481
InChI Key: YYTYMYGTGJNQSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Benzyl-6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester (CAS: 1341035-14-0) is a novel chemical compound . Its molecular formula is C14H23N3O3 , and it has a molecular weight of 281.35 g/mol .

Scientific Research Applications

Chemoselective Deprotection

Benzyl esters, including compounds similar to the one , can be chemoselectively cleaved using nickel boride. This process leaves other esters like methyl, ethyl, tert-butyl, and trityl esters unaffected, highlighting its specificity (Khurana & Arora, 2009).

Synthesis of Inhibitory Compounds

Compounds structurally related to the specified ester have been synthesized for inhibitory activities against targets like the SARS-CoV protease. This shows their potential in drug discovery and development (Sydnes et al., 2006).

Cyclization Reactions in Chemical Synthesis

In the synthesis of cyclic compounds, tert-butyl esters like the one described play a significant role. They undergo specific cyclization reactions which are essential in the creation of complex molecular structures (Selvakumar et al., 2012).

Application in Structural Analysis

Such compounds are often used in crystallography for analyzing molecular configurations and interactions. Their distinct structures help in understanding molecular geometries and bonding (Kolter et al., 1996).

Properties

IUPAC Name

tert-butyl 11-benzyl-6-oxo-2,7,11-triazadispiro[3.0.45.34]dodecane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3/c1-19(2,3)27-18(26)24-13-20(14-24)12-23(11-16-7-5-4-6-8-16)15-21(20)9-10-22-17(21)25/h4-8H,9-15H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTYMYGTGJNQSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(CC23CCNC3=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.